N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide
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Overview
Description
This compound is a derivative of dibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . The compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves the use of 2-Amino-2-carboxydiphenylsulphide . The exact methods of synthesizing this compound are provided in the patent .Molecular Structure Analysis
The molecular formula of this compound is C22H19N3O4S2 . It has an average mass of 453.534 Da and a monoisotopic mass of 453.081696 Da .Scientific Research Applications
Carbonic Anhydrase Inhibition
This compound is structurally related to a class of [1,4]oxazepine-based primary sulfonamides which have been shown to exhibit strong inhibition of therapeutically relevant human carbonic anhydrases. The primary sulfonamide functionality plays a dual role by enabling the [1,4]oxazepine ring construction and acting as a prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors, suggesting potential for therapeutic applications in conditions where inhibition of carbonic anhydrase is beneficial (Sapegin et al., 2018).
Antibacterial Activity
Compounds with sulfonamido moieties, such as the one , have been synthesized aiming at the development of new antibacterial agents. This research highlights the potential for novel heterocyclic compounds containing a sulfonamido moiety to be used as effective antibacterial agents, with several synthesized compounds displaying high activities (Azab, Youssef, & El-Bordany, 2013).
Antimycobacterial Activity
Systematic optimization of antibacterial agents like sulfaphenazole towards the treatment of Mycobacterium tuberculosis has been conducted. This optimization process indicated that compounds related to the structural class of sulfonamides, specifically those with modifications on the phenyl ring, displayed promising antimycobacterial activity along with low cytotoxicity, offering insights into the design of new therapeutic agents for tuberculosis (Chen et al., 2021).
Synthesis of Chiral Catalysts
The compound is structurally analogous to dibenzazepine-based entities that have been used in the development of chiral S(O)-alkene hybrid ligands for Rh(I) complexation, catalyzing reactions with significant enantioselectivities. This research underscores the compound's relevance in synthetic chemistry, particularly in the synthesis of chiral molecules that are pivotal in the development of enantioselective catalysts (Chelouan et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-3-7-24(29)26-17-10-13-19(14-11-17)34(31,32)27-18-12-15-22-20(16-18)25(30)28(4-2)21-8-5-6-9-23(21)33-22/h5-6,8-16,27H,3-4,7H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSZQZMXVKEPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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